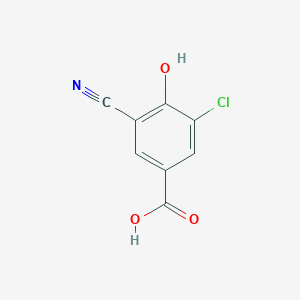3-Chloro-5-cyano-4-hydroxybenzoic acid
CAS No.:
Cat. No.: VC13764229
Molecular Formula: C8H4ClNO3
Molecular Weight: 197.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H4ClNO3 |
|---|---|
| Molecular Weight | 197.57 g/mol |
| IUPAC Name | 3-chloro-5-cyano-4-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C8H4ClNO3/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-2,11H,(H,12,13) |
| Standard InChI Key | CNHVKAWWDZHMCL-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C#N)O)Cl)C(=O)O |
| Canonical SMILES | C1=C(C=C(C(=C1C#N)O)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of 3-chloro-5-cyano-4-hydroxybenzoic acid is C₉H₅ClNO₃, derived by substituting the methyl ester group in its analog (C₁₀H₇ClNO₃) with a carboxylic acid moiety. The molecular weight is calculated as 213.59 g/mol, accounting for the loss of a methyl group (–CH₃, 15.03 g/mol) and the addition of a hydroxyl group (–OH, 17.01 g/mol) at the carboxyl position.
Spectroscopic and Computational Data
The methyl ester analog’s spectroscopic data offer insights into the free acid’s structure:
The presence of electron-withdrawing groups (–Cl, –CN) and the hydroxyl group creates a polarized aromatic system, influencing reactivity and intermolecular interactions.
Synthetic Methodologies
Esterification and Functionalization
The synthesis of methyl 3-chloro-5-cyano-4-hydroxybenzoate involves esterification of the parent benzoic acid . For the free acid, analogous steps would require protection/deprotection strategies:
-
Esterification: Reaction of 3-chloro-4-hydroxybenzoic acid with methanol under acidic conditions to form the methyl ester.
-
Cyanation: Introduction of the cyano group at position 5 via nucleophilic substitution or metal-catalyzed cross-coupling .
Chlorination and Hydroxylation
Chlorination at position 3 is typically achieved using chlorinating agents like POCl₃ or Cl₂ gas . The hydroxyl group at position 4 may originate from demethylation of a methoxy precursor, as seen in bosutinib synthesis .
Physicochemical Properties
Solubility and Stability
-
Solubility: Predicted to be sparingly soluble in water due to the hydrophobic cyano and chloro groups, but soluble in polar aprotic solvents (e.g., DMF, DMSO) .
-
Stability: Susceptible to decarboxylation at elevated temperatures, common in ortho-substituted benzoic acids .
Thermal Properties
The methyl ester analog has no reported melting point , but the free acid’s melting point is anticipated to exceed 200°C based on analogous compounds (e.g., 3-chloro-5-hydroxy-4-methoxybenzaldehyde melts at 114–117°C) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Structurally related compounds serve as intermediates in kinase inhibitors like bosutinib . The cyano group enhances binding affinity to target proteins, while the hydroxyl group facilitates hydrogen bonding .
Coordination Chemistry
The hydroxyl and carboxylic acid groups enable chelation with metal ions, making the compound a candidate for catalytic or materials science applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume